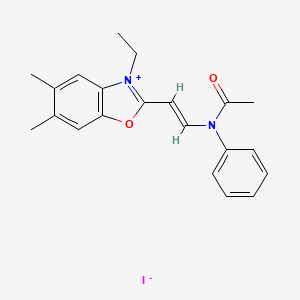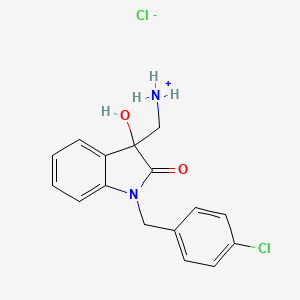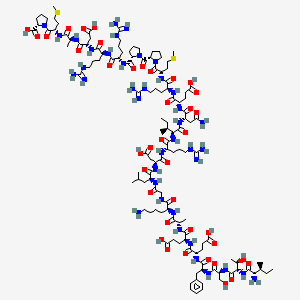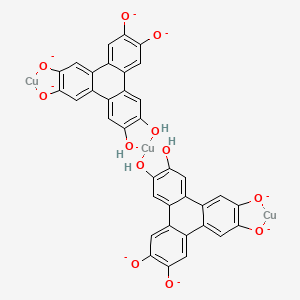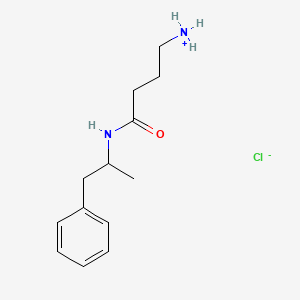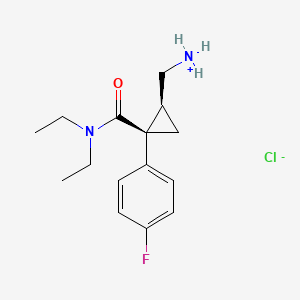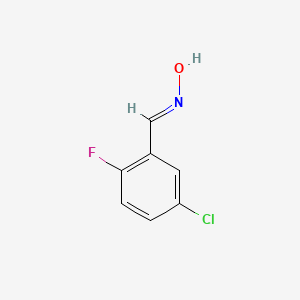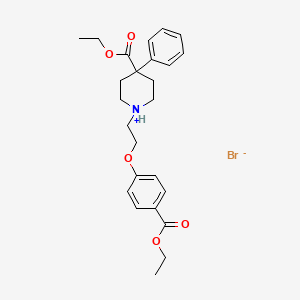
N-Methyl-N-vinylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-vinylformamide is an organic compound with the molecular formula C4H7NO. It is a derivative of formamide, where the hydrogen atom on the nitrogen is replaced by a methyl group and the hydrogen atom on the carbon is replaced by a vinyl group. This compound is known for its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-vinylformamide can be synthesized through the reaction of N-methylformamide with acetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be a transition metal complex, such as palladium or nickel, which facilitates the addition of the acetylene to the formamide.
Industrial Production Methods
In an industrial setting, this compound is produced through a continuous process involving the reaction of N-methylformamide with acetylene in a flow reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-vinylformamide undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Hydrolysis: The compound can be hydrolyzed to form N-methylformamide and acetaldehyde.
Addition Reactions: It can participate in addition reactions with various nucleophiles, such as amines and alcohols, to form substituted derivatives.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or anionic initiators under conditions of elevated temperature (50-100°C) and pressure (1-5 atm).
Hydrolysis: Typically carried out in the presence of an acid or base catalyst at room temperature.
Addition Reactions: Conducted in the presence of a suitable nucleophile and a catalyst, such as a Lewis acid, at temperatures ranging from 0°C to 50°C.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: N-methylformamide and acetaldehyde
Addition Reactions: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-Methyl-N-vinylformamide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as hydrogels and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-vinylformamide involves its ability to undergo polymerization and addition reactions. The vinyl group in the compound is highly reactive and can participate in various chemical processes, leading to the formation of polymers and substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
N-Vinylformamide: Similar structure but lacks the methyl group on the nitrogen.
N-Methyl-N-vinylacetamide: Similar structure but has an acetamide group instead of a formamide group.
N-Vinylpyrrolidone: Contains a pyrrolidone ring instead of a formamide group.
Uniqueness
N-Methyl-N-vinylformamide is unique due to its combination of a vinyl group and a methyl-substituted formamide group. This structure imparts distinct reactivity and properties, making it suitable for specific applications in polymer synthesis and chemical reactions.
Propiedades
Número CAS |
2867-48-3 |
|---|---|
Fórmula molecular |
C4H7NO |
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
N-ethenyl-N-methylformamide |
InChI |
InChI=1S/C4H7NO/c1-3-5(2)4-6/h3-4H,1H2,2H3 |
Clave InChI |
OFESGEKAXKKFQT-UHFFFAOYSA-N |
SMILES canónico |
CN(C=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


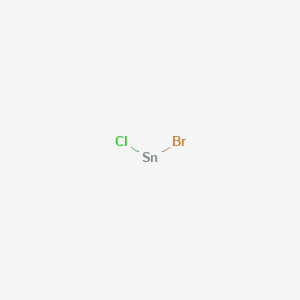
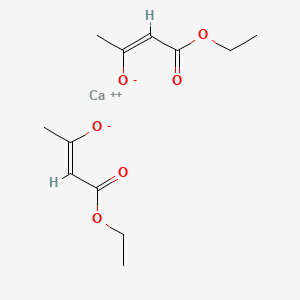
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
